methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Physicochemical property TPSA CNS drug design

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine (CAS 1216060-02-4) is a C7H10F3N3 heterocyclic building block comprising a 1-methyl-3-(trifluoromethyl)-1H-pyrazole core linked to an N-methylmethanamine side chain. The N-methyl secondary amine differentiates it from the primary amine analog (CAS 1185532-72-2), generating distinct reactivity and physicochemical properties relevant to medicinal chemistry and fragment-based drug discovery.

Molecular Formula C7H10F3N3
Molecular Weight 193.17 g/mol
CAS No. 1216060-02-4
Cat. No. B1433013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
CAS1216060-02-4
Molecular FormulaC7H10F3N3
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCNCC1=CN(N=C1C(F)(F)F)C
InChIInChI=1S/C7H10F3N3/c1-11-3-5-4-13(2)12-6(5)7(8,9)10/h4,11H,3H2,1-2H3
InChIKeyVBRZLKJWXOHXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine (CAS 1216060-02-4): A Secondary Amine Pyrazole Building Block


Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine (CAS 1216060-02-4) is a C7H10F3N3 heterocyclic building block comprising a 1-methyl-3-(trifluoromethyl)-1H-pyrazole core linked to an N-methylmethanamine side chain [1]. The N-methyl secondary amine differentiates it from the primary amine analog (CAS 1185532-72-2), generating distinct reactivity and physicochemical properties relevant to medicinal chemistry and fragment-based drug discovery [2]. The trifluoromethyl group enhances lipophilicity and metabolic stability relative to non-fluorinated pyrazole congeners [3].

Why Pyrazole Methanamine Analogs Cannot Be Interchanged: The Case for Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine


In-class pyrazole methanamines bearing the 1-methyl-3-(trifluoromethyl) core are not functionally interchangeable. Methylation at the exocyclic nitrogen converts a primary amine into a secondary amine, altering the hydrogen bond donor count (1 vs. 2), topological polar surface area (29.9 vs. 40.7–43.8 Ų), and amine pKa [1]. These differences directly influence BBB permeability prediction, off-target binding, and chemical reactivity in downstream derivatization [2]. Substituting the N-methyl secondary amine building block with the primary amine congener yields different amide, sulfonamide, or urea coupling products, rendering SAR campaigns non-transferable [3].

Quantitative Differentiation Evidence for Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine


Reduced Topological Polar Surface Area (TPSA) Compared to Primary Amine and N1-H Analogs

The N-methylation of the exocyclic amine reduces the TPSA from 43.8 Ų (primary amine analog, CAS 1185532-72-2) and 40.7 Ų (N1-H analog, CAS 1532605-21-2) to 29.9 Ų for the target compound [1]. According to established drug-likeness criteria, TPSA values below 60–70 Ų are generally favorable for oral absorption, and values below 30 Ų are particularly advantageous for CNS penetration [2].

Physicochemical property TPSA CNS drug design

Reduced Hydrogen Bond Donor Count Relative to N1-H Analog

The target compound possesses a single hydrogen bond donor (HBD = 1), while the N1-unsubstituted analog (CAS 1532605-21-2) has HBD = 2 owing to the free pyrazole NH [1]. Reducing HBD count is a well-validated strategy for improving passive membrane permeability and reducing P-glycoprotein efflux susceptibility [2].

Hydrogen bond donor Permeability Off-target selectivity

Increased Rotatable Bond Count Enabling Conformational Flexibility in Fragment Growing

The target compound has 2 rotatable bonds, compared to 0 rotatable bonds for the directly attached amine analog (CAS 1006436-44-7) and 1 rotatable bond for the primary amine analog (CAS 1185532-72-2) [1]. The additional torsional degree of freedom provided by the N-methylaminomethylene linker allows divergent exit vectors for fragment elaboration, as demonstrated in the WDR5 inhibitor series where the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl fragment was optimized to yield orally bioavailable compounds [2].

Fragment-based drug discovery Conformational flexibility Vector diversity

Secondary Amine Reactivity Differentiates from Primary Amine in Downstream Derivatization

The N-methyl secondary amine exhibits distinct reactivity from primary amines in key medicinal chemistry transformations: (a) it cannot undergo reductive amination to introduce an additional alkyl group without prior demethylation; (b) it forms tertiary amides upon acylation, whereas the primary amine yields secondary amides with additional HBD capacity . The dual N-methylation pattern (N1-methyl on pyrazole plus exocyclic N-methyl) eliminates the competing reactivity of the pyrazole NH present in the N1-H analog CAS 1532605-21-2, enabling unambiguous chemoselective functionalization at the exocyclic amine .

Synthetic chemistry Amine reactivity Reductive amination

Trifluoromethyl Group Confers Metabolic Stability Advantage Over Non-Fluorinated Pyrazole Analogs

Comparative studies on N-trifluoromethyl azoles demonstrate that the trifluoromethyl group significantly enhances aqueous stability and metabolic stability versus non-fluorinated analogs [1]. Trifluoromethylated pyrazole derivatives exhibit increased lipophilicity (XLogP3 = 0.5 for target compound vs. <0 for non-CF3 pyrazole methanamines) and improved Caco-2 permeability in a class-level analysis [2].

Metabolic stability Trifluoromethyl CYP450

Validated Scaffold in Published WDR5 Inhibitor Co-Crystal Structure (PDB 7U9Y)

The 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl scaffold is a key pharmacophoric element in potent, orally bioavailable WDR5 inhibitors, as confirmed by the 1.9 Å X-ray co-crystal structure PDB 7U9Y [1]. The compound bearing this fragment demonstrated target engagement at the WDR5 WIN site, with the CF3 group making favorable hydrophobic contacts in the binding pocket [2].

Structural biology WDR5 Fragment-based drug discovery Crystallography

Optimal Application Scenarios for Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine


Fragment-Based Drug Discovery Targeting CNS-Penetrant WDR5 Inhibitors

The combination of low TPSA (29.9 Ų), single HBD, and the validated WDR5 co-crystal structure (PDB 7U9Y) makes this secondary amine building block a strategic choice for fragment growing campaigns targeting the WDR5 WIN site with CNS penetration requirements [1]. The CF3 group contributes metabolic stability, while the N-methyl secondary amine provides a single reactive handle for parallel amide or sulfonamide library synthesis [2].

Medicinal Chemistry Library Synthesis Requiring Unambiguous Chemoselectivity

With the pyrazole N1 position blocked by a methyl group and a single secondary amine as the sole reactive handle, this building block eliminates the chemoselectivity challenges posed by N1-H analogs (CAS 1532605-21-2), which contain competing pyrazole NH reactivity [1]. This simplifies parallel synthesis workflows, improves yield consistency, and reduces purification burden in library production settings [2].

Lead Optimization Campaigns Prioritizing Oral Bioavailability and BBB Penetration

The 13.9 Ų TPSA reduction relative to the primary amine analog translates into a predicted permeability advantage based on established drug-likeness models [1]. Procurement of this secondary amine building block is justified for hit-to-lead and lead optimization programs where balancing potency with favorable ADME properties is a key decision criterion [2].

Scaffold Hopping from Biphenyl or Phenyl-Pyrazole Cores to CF3-Pyrazole Systems

The 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl motif serves as a more polar, metabolically stable alternative to biphenyl or phenyl-pyrazole scaffolds, as evidenced by its successful deployment in WDR5 inhibitor optimization [1]. The methylaminomethylene linker provides a defined exit vector for systematic SAR exploration, with two rotatable bonds enabling conformational adaptation to diverse binding pockets [2].

Quote Request

Request a Quote for methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.